2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique structure combining thieno[2,3-d]pyrimidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene derivatives with suitable reagents under controlled conditions.
Introduction of the methylthio group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with methylthio reagents, such as methylthiomethyl chloride, in the presence of a base like sodium hydride.
Functionalization with thiophene: The final step includes the coupling of the thiophene moiety to the thieno[2,3-d]pyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Benzo[b]thieno[2,3-d]thiophene derivatives: Used in the development of organic semiconductors.
Uniqueness
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of thieno[2,3-d]pyrimidine and thiophene moieties, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H10N2OS3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS3/c1-16-6-9-13-11(15)10-7(5-18-12(10)14-9)8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,14,15) |
InChI Key |
UUZYRMCHULFJED-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1 |
Origin of Product |
United States |
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